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Compound of Interest

Compound Name: Sephadex G 25

Cat. No.: B1231703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fractionation

capabilities of Sephadex G-25, a cross-linked dextran gel filtration medium widely employed for

the separation of biomolecules. This guide details its core applications, fractionation ranges for

various biomolecules, and experimental protocols for its use in desalting, buffer exchange, and

purification.

Core Principles of Sephadex G-25 Chromatography
Sephadex G-25 operates on the principle of size-exclusion chromatography (SEC), also known

as gel filtration. The stationary phase consists of porous beads. Molecules larger than the

pores are excluded and travel through the interstitial volume of the column, eluting first. Smaller

molecules can enter the pores, increasing their path length and causing them to elute later.

This differential elution allows for the separation of molecules based on their hydrodynamic

volume.

Due to its specific pore size, Sephadex G-25 is primarily used for "group separation," where the

goal is to separate a group of large molecules from a group of small molecules, rather than

high-resolution fractionation of molecules with similar sizes.[1][2] Its main applications include

desalting, buffer exchange, and the removal of small molecule contaminants from preparations

of proteins, nucleic acids, and other macromolecules.[1][3]
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Fractionation Range and Biomolecule Applications
The fractionation range of Sephadex G-25 is determined by the molecular weight (MW) or size

of the biomolecules. Molecules with a molecular weight above the exclusion limit will be

completely excluded from the beads and will elute in the void volume of the column.

Quantitative Data on Fractionation Ranges
The following table summarizes the effective fractionation ranges of Sephadex G-25 for

different classes of biomolecules.

Biomolecule Class
Fractionation
Range (Daltons)

Exclusion Limit
(Approximate)

Typical
Applications

Globular Proteins 1,000 - 5,000 5,000 Da

Desalting, buffer

exchange, removal of

small molecule

inhibitors or labels.[1]

[3][4]

Dextrans 100 - 5,000 5,000 Da

General size-based

separation of

dextrans.[3][4]

Oligonucleotides/DNA > 10 bases

Not applicable

(molecules >10 bases

are excluded)

Purification of

oligonucleotides from

synthesis reagents,

desalting of DNA

samples.[5][6]

Grades of Sephadex G-25
Sephadex G-25 is available in several grades, each with a different particle size. The choice of

grade depends on the specific application, balancing the need for resolution with the desired

flow rate and operating pressure.
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Grade Dry Particle Size (µm)
Key Characteristics &
Applications

Superfine 20 - 50

Highest resolution, ideal for

small-scale, high-precision lab

work and in prepacked

columns like HiTrap™

Desalting.[7]

Fine 20 - 80

High resolution for analytical

and small-scale preparative

separations.[3][4]

Medium 50 - 150

Faster flow rates, suitable for

larger sample volumes and

preparative applications where

high resolution is less critical.

[4]

Coarse 100 - 300

Very high flow rates, ideal for

large-scale industrial

applications and processing of

viscous samples.[2]

Experimental Protocols
Desalting of a Protein Sample using a Gravity-Flow
Column
This protocol is suitable for desalting a protein sample using a self-packed Sephadex G-25

Medium column.

Materials:

Sephadex G-25 Medium powder

Chromatography column (e.g., 1 x 20 cm)

Equilibration/elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
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Protein sample in a high-salt buffer

Fraction collector or collection tubes

Spectrophotometer for protein quantification

Methodology:

Resin Hydration:

Calculate the required amount of dry Sephadex G-25 powder for the desired bed volume

(approximately 4-6 mL of gel per gram of dry powder).[3][6]

Suspend the powder in an excess of the equilibration buffer.

Allow the gel to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water

bath to accelerate the process.[8] Do not use a magnetic stirrer as it can damage the

beads.[6][8]

After swelling, allow the gel to settle and decant the supernatant to remove any fine

particles.[6]

Resuspend the gel in the equilibration buffer to create a slurry of approximately 75%

settled gel to 25% buffer.[8]

Column Packing:

Mount the column vertically.

Pour the Sephadex G-25 slurry into the column in a single, continuous motion to avoid

introducing air bubbles.

Allow the gel to pack under gravity flow.

Once the bed has stabilized, wash the column with at least 3-5 column volumes of the

equilibration buffer.

Sample Application and Elution:
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Allow the buffer to drain until it reaches the top of the gel bed.

Carefully apply the protein sample to the top of the gel. The sample volume should ideally

be no more than 25-30% of the total column volume.[7][8]

Once the sample has entered the gel bed, start adding the equilibration buffer to elute the

sample.

Begin collecting fractions. The protein, being larger than the exclusion limit, will elute in the

void volume, while the salt will be retained and elute later.

Monitor the protein content of the fractions using a spectrophotometer at 280 nm.

Pool the protein-containing fractions.

Oligonucleotide Purification using a Spin Column
This protocol is suitable for the rapid purification of synthesized oligonucleotides from small

molecule contaminants using a pre-packed Sephadex G-25 spin column.

Materials:

Pre-packed Sephadex G-25 spin column

Microcentrifuge

Collection tubes (1.5 mL and 2 mL)

Synthesized oligonucleotide sample

Nuclease-free water or desired buffer

Methodology:

Column Preparation:

If the gel has dried, add 300 µL of nuclease-free water to rehydrate the column.[9]

Place the spin column into a 2 mL collection tube.
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Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[9] Discard the flow-

through.

Column Equilibration (for buffer exchange):

Add 350 µL of the desired buffer to the column.[9]

Centrifuge at 1,000 x g for 2 minutes.[9] Discard the flow-through. Repeat this step 1-2

times.

Sample Loading and Purification:

Transfer the spin column to a clean 1.5 mL collection tube.

Carefully load the oligonucleotide sample (typically 20-100 µL) onto the center of the gel

bed.[9]

Centrifuge at 1,000 x g for 3 minutes to elute the purified oligonucleotide.[9]

The purified sample is recovered in the 1.5 mL collection tube. The small molecule

contaminants are retained in the column matrix.

Visualizations
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Size-Exclusion Chromatography Principle
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Caption: Principle of Size-Exclusion Chromatography.
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Protein Desalting Workflow
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Oligonucleotide Purification (Spin Column)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

2. staff.ustc.edu.cn [staff.ustc.edu.cn]

3. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life
Sciences [sunresinlifesciences.com]

4. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration
Medium - Sunresin Life Sciences [sunresinlifesciences.com]

5. cytivalifesciences.com [cytivalifesciences.com]

6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

7. harvardapparatus.com [harvardapparatus.com]

8. prep-hplc.com [prep-hplc.com]

9. geneaid.com [geneaid.com]

To cite this document: BenchChem. [A Technical Guide to Sephadex G-25 Fractionation for
Biomolecule Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231703#sephadex-g-25-fractionation-range-for-
different-biomolecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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